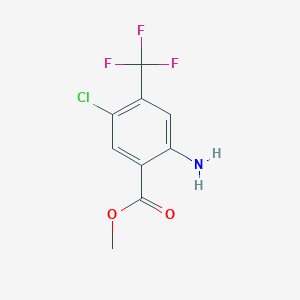
Methyl 2-amino-5-chloro-4-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-5-chloro-4-(trifluoromethyl)benzoate: is an organic compound with the molecular formula C9H7ClF3NO2 . It is a yellow to brown solid that is used in various chemical and pharmaceutical applications . The compound is known for its unique trifluoromethyl group, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-chloro-4-(trifluoromethyl)benzoate typically involves the esterification of 2-amino-5-chloro-4-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.
Reduction: Reduction of the compound can yield various amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzoates with various functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique trifluoromethyl group makes it valuable in the development of fluorinated compounds .
Biology: In biological research, Methyl 2-amino-5-chloro-4-(trifluoromethyl)benzoate is used to study enzyme interactions and as a probe in biochemical assays .
Industry: In the industrial sector, it is used in the production of agrochemicals and specialty chemicals .
Mécanisme D'action
The mechanism of action of Methyl 2-amino-5-chloro-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparaison Avec Des Composés Similaires
- Methyl 2-amino-5-(trifluoromethyl)benzoate
- Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate
- 4-Chloro-2-(trifluoromethyl)aniline
Comparison: Methyl 2-amino-5-chloro-4-(trifluoromethyl)benzoate is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .
Propriétés
Formule moléculaire |
C9H7ClF3NO2 |
|---|---|
Poids moléculaire |
253.60 g/mol |
Nom IUPAC |
methyl 2-amino-5-chloro-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H7ClF3NO2/c1-16-8(15)4-2-6(10)5(3-7(4)14)9(11,12)13/h2-3H,14H2,1H3 |
Clé InChI |
REDBXAZRLLWDGH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1N)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


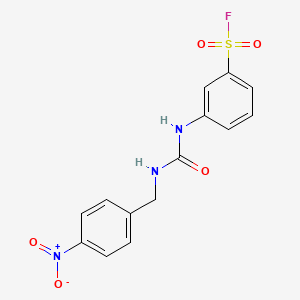

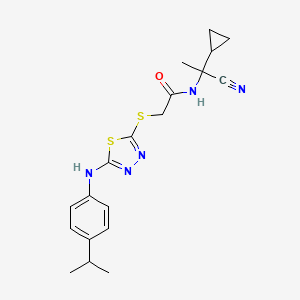
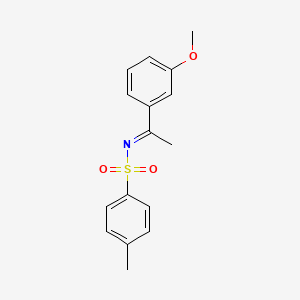
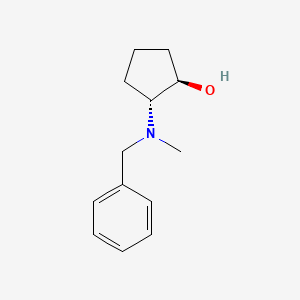

![5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13355190.png)
![3-[(Methylsulfanyl)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355193.png)
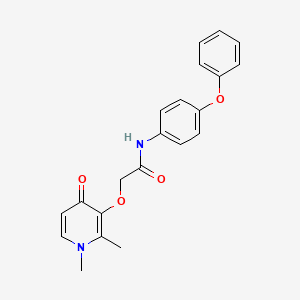




![3-(4-hydroxyquinazolin-2-yl)-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}propanamide](/img/structure/B13355240.png)
